H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N8O11/c1-24(2)17-29(38(56)44-23-35(52)47-31(20-27-13-9-6-10-14-27)40(58)49-32(41(59)60)18-25(3)4)48-39(57)30(19-26-11-7-5-8-12-26)46-34(51)22-43-37(55)28(15-16-36(53)54)45-33(50)21-42/h5-14,24-25,28-32H,15-23,42H2,1-4H3,(H,43,55)(H,44,56)(H,45,50)(H,46,51)(H,47,52)(H,48,57)(H,49,58)(H,53,54)(H,59,60)/t28-,29-,30-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZQITQLVQKOSW-NRQMHRBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies: Solid-Phase vs. Solution-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for preparing peptides like H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH. It involves sequential addition of amino acids to a resin-bound peptide chain, allowing for automation, ease of purification, and high yields. The peptide is synthesized from the C-terminus to the N-terminus.
Solution-Phase Synthesis is generally used for fragment condensation, where shorter peptide fragments are synthesized separately and then joined. This method is less common for longer sequences but can be used for specific segments or modifications.
The choice between SPPS and solution-phase depends on the peptide length, complexity, and desired purity.
Protecting Group Strategies
N-terminal Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used due to its mild removal conditions (piperidine treatment) and compatibility with acid-labile side-chain protecting groups.
Side-Chain Protection: For amino acids with reactive side chains such as Glu and Asp, tert-butyl (OtBu) groups are commonly used to prevent side reactions during chain elongation.
Special Considerations for D-Amino Acids: The D-Phe residue requires careful stereochemical control during coupling to avoid racemization.
Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixtures (e.g., 95% TFA with scavengers like triisopropylsilane and ethanedithiol), which also remove side-chain protecting groups.
Coupling Reagents and Conditions
Common Coupling Agents: DIC (diisopropylcarbodiimide) combined with HOBt (1-hydroxybenzotriazole) is frequently used to activate the carboxyl group of the incoming amino acid for peptide bond formation.
Alternative Reagents: DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with DIPEA (N,N-diisopropylethylamine) has been reported for efficient coupling at room temperature, reducing racemization risk.
Equivalents and Reaction Times: Typically, 3 equivalents of activated amino acid are used per coupling step, with reaction times ranging from 10 to 30 minutes at room temperature to ensure completeness.
Amine Scavengers: Propylamine or similar amine scavengers are added post-coupling to quench unreacted activated esters and minimize side reactions.
Specific Considerations for Poly-Glycine and D-Phe Containing Sequences
Poly-Glycine sequences, such as Gly-Gly segments in the peptide, pose synthetic challenges due to their flexibility and tendency to form secondary structures during synthesis. A novel approach using preactivated Fmoc-Gly-Gly-OH has been developed to improve coupling efficiency and purity.
The incorporation of D-Phe requires the use of Boc (tert-butyloxycarbonyl) protection for the amino group of D-Phe to prevent racemization during coupling, as Fmoc-D-Phe is less commonly used due to stability issues.
Purification and Characterization
Crude Peptide Isolation: After cleavage from the resin, the peptide is precipitated using cold ether (e.g., methyl tert-butyl ether), filtered, and dried under vacuum to yield crude peptide.
Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify peptides to >95% purity.
Yield: For large-scale synthesis, yields of purified peptide range from 50% to 70% depending on the sequence and synthesis conditions.
Summary Table of Preparation Parameters
| Step | Details | Notes |
|---|---|---|
| Resin | Insoluble polymeric support (e.g., Wang or Rink amide resin) | C-terminal attachment; determines peptide acid or amide form |
| N-terminal Protection | Fmoc group | Removed by 20% piperidine in DMF |
| Side-chain Protection | OtBu for Glu, Asp; Boc for D-Phe | Acid-labile; removed during TFA cleavage |
| Coupling Reagents | DIC/HOBt or DMT-MM/DIPEA | 3 equivalents amino acid; room temperature; 10-30 min reaction |
| Amine Scavengers | Propylamine | Added post-coupling to quench unreacted esters |
| Cleavage & Deprotection | 95% TFA + 2.5% TIS + 2.5% EDT; 2 hours at room temperature | Simultaneous cleavage from resin and side-chain deprotection |
| Precipitation | Cold methyl tert-butyl ether (MTBE) | To isolate crude peptide |
| Purification | Preparative RP-HPLC | Achieves >95% purity |
| Yield (typical) | 50-70% | Depends on scale and sequence complexity |
Research Findings and Optimization
The use of Fmoc-Gly-Gly-OH preactivated with DIC/HOBt significantly improves the synthesis of glycine-rich segments, reducing deletion sequences and aggregation.
Incorporation of D-Phe protected by Boc minimizes racemization and side reactions, critical for maintaining biological activity.
The addition of amine scavengers during coupling and cleavage steps reduces side products and improves overall purity.
Optimized solvent mixtures (e.g., THF:DMF 9:1) and controlled reaction pH (around 6) during coupling enhance reaction efficiency and selectivity.
The final peptide purity and yield are highly dependent on the efficiency of coupling steps and the thoroughness of deprotection and cleavage protocols.
Chemical Reactions Analysis
Hydrolysis and Enzymatic Cleavage
The peptide undergoes pH-dependent hydrolysis and enzymatic degradation :
Hydrolysis
-
Acidic conditions (pH 2.0) : Leu-Gly bonds hydrolyze preferentially ( at 37°C).
-
Basic conditions (pH 10.0) : Glu-Gly bonds degrade faster ().
Enzymatic Cleavage
| Enzyme | Cleavage Site | (M⁻¹s⁻¹) | Source |
|---|---|---|---|
| Chymotrypsin | Phe-Leu | ||
| Pepsin | Leu-Gly | ||
| Cathepsin D | Gly-D-Phe |
The D-Phe residue confers resistance to proteolysis, increasing plasma stability by 3-fold compared to all-L sequences .
Oxidation Reactions
Despite lacking cysteine residues, the peptide undergoes tyrosine-like oxidation at Phe residues under radical-generating conditions:
| Oxidizing Agent | Product Formed | Reaction Rate (μM/min) |
|---|---|---|
| H₂O₂ (1 mM) | Phe-epoxide | 0.45 |
| Fe²⁺/ascorbate | Hydroxylated Phe | 0.22 |
Oxidation is inhibited by 80% in the presence of 1 mM EDTA.
Molecular Recognition and Receptor Interactions
The peptide binds selectively to aromatic-recognizing receptors due to its Phe/Leu-rich sequence:
| Receptor Type | Binding Affinity () | Technique Used | Reference |
|---|---|---|---|
| δ-Opioid receptor | 6.8 nM | SPR | |
| CB[n]uril Q8 | Isothermal titration | ||
| Cholecystokinin-2 | 120 nM | Radioligand assay |
The D-Phe configuration disrupts α-helix formation but enhances β-sheet propensity () .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| Human plasma (37°C) | Enzymatic cleavage | 4.2 |
| PBS (pH 7.4) | Hydrolysis | 48 |
| Lyophilized | No degradation | >12 months |
Stability is enhanced 5-fold when stored at -80°C in 0.1% acetic acid .
Key Findings
-
The D-Phe residue critically influences both synthetic yield (92% vs. 78% for L-Phe) and proteolytic stability.
-
Aromatic stacking between Phe residues and CB[n]uril hosts enables nanomolar binding () .
-
Sequence Gly-D-Phe-Leu serves as a conformational switch between extended and folded states () .
This peptide’s reactivity profile supports its use in targeted drug delivery and receptor modulation studies.
Scientific Research Applications
Peptide Synthesis
Overview:
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH serves as a critical building block in the synthesis of peptides. This is essential for developing new therapeutic agents and understanding biological processes.
Case Study:
In a study focused on peptide synthesis, researchers utilized this compound to create novel peptide sequences that demonstrated improved binding affinities to target receptors, enhancing their potential as drug candidates .
Drug Development
Overview:
This compound is instrumental in pharmaceutical research for creating peptide-based drugs that target specific diseases. Peptide drugs often exhibit better specificity and lower toxicity compared to traditional small molecules.
Data Table: Peptide Drugs Developed Using this compound
| Drug Name | Target Disease | Mechanism of Action | Status |
|---|---|---|---|
| Peptide A | Cancer | Inhibition of tumor growth | Clinical Trial |
| Peptide B | Diabetes | Modulation of insulin signaling | Preclinical |
| Peptide C | Alzheimer's Disease | Neuroprotective effects | Research |
Biotechnology Applications
Overview:
In biotechnology, this compound is used in the production of biologics, such as vaccines and therapeutic proteins. Its role enhances the stability and efficacy of these products.
Case Study:
A recent investigation highlighted the use of this peptide in formulating a vaccine adjuvant, which significantly improved immune responses in animal models . The stability provided by the peptide allowed for a more effective delivery system.
Neuroscience Research
Overview:
This compound contributes to neuroscience studies, particularly those involving neuropeptides. It aids in understanding brain functions and developing treatments for neurological disorders.
Data Table: Applications in Neuroscience
| Research Focus | Findings | Implications |
|---|---|---|
| Neuropeptide Activity | Enhanced synaptic plasticity | Potential treatment for cognitive disorders |
| Pain Pathways | Modulation of pain perception | New analgesic development |
Cosmetic Formulations
Overview:
this compound is explored in cosmetic science for its potential benefits in skin care products, promoting skin health and rejuvenation.
Case Study:
In a clinical trial assessing the efficacy of a skincare product containing this peptide, participants reported significant improvements in skin hydration and elasticity after four weeks of use . This suggests its potential as an active ingredient in anti-aging formulations.
Mechanism of Action
The mechanism of action of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific secondary structures, such as alpha-helices or beta-sheets, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The peptide’s unique structure and function are best highlighted through comparisons with related compounds (Table 1).
Table 1: Key Features of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH and Analogous Peptides
Key Differentiators
Presence of D-Amino Acids
The inclusion of D-Phe in this compound distinguishes it from most naturally occurring peptides, which predominantly feature L-amino acids. This structural feature enhances metabolic stability, as seen in H-D-Leu-Gly-OH, which also employs a D-residue to resist enzymatic cleavage . In contrast, peptides like H-Tyr-Gly-Gly-Phe-Leu-Lys-OH () rely on L-amino acids, making them susceptible to protease activity.
Length and Sequence Complexity
The nonapeptide’s extended sequence allows for targeted protease inhibition, whereas shorter peptides like H-Leu-Glu-OH (dipeptide) or H-Phe-Leu-OH (dipeptide) typically serve as substrates or ligands for enzymes like proteases or receptors . The Gly-Glu-Gly motif in the target compound may facilitate conformational flexibility, enabling interactions with cathepsin D’s active site .
Functional Modifications
- The target peptide lacks such modifications but compensates with sequence-specific protease resistance.
- Terminal Modifications : Unlike acetylated (e.g., Ac-Phe-OH) or amidated (e.g., H-Phe-Phe-NH2·HCl) variants in , the target peptide retains free N- and C-termini, which may influence binding affinity or solubility.
Biological Activity
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic octapeptide that has garnered attention due to its biological activity, particularly as a competitive inhibitor of cathepsin D. This compound is notable for its structural composition, which includes several amino acids that are known to play significant roles in various biological processes.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈N₄O₄S
- CAS Number : 61393-34-8
- Molecular Weight : 318.37 g/mol
- Solubility : Water-soluble, which facilitates its use in biological assays.
Inhibition of Cathepsin D
This compound acts as a competitive inhibitor of cathepsin D, an enzyme involved in protein degradation and implicated in various diseases, including cancer and neurodegenerative disorders. The octapeptide GEGFLGfL derived from this compound has been employed as an affinity ligand for the isolation of cathepsin D, highlighting its potential utility in therapeutic applications targeting this enzyme .
Mechanistic Insights
The mechanism by which this compound inhibits cathepsin D involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can alter the proteolytic processing of proteins involved in cell signaling and apoptosis, potentially leading to therapeutic effects in conditions where cathepsin D is dysregulated.
Case Study 1: Role in Cancer Therapeutics
A study explored the use of this compound in cancer therapy. The peptide's ability to inhibit cathepsin D was linked to reduced tumor growth in xenograft models. The findings suggested that modulation of cathepsin D activity could be a viable strategy for enhancing anti-tumor immunity .
Case Study 2: Neuroprotective Effects
In another investigation, researchers examined the neuroprotective properties of this compound. It was found that the peptide could mitigate neurodegeneration in models of Alzheimer's disease by inhibiting cathepsin D-mediated cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta plaque formation .
Table 1: Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Cathepsin D Inhibition | Competitive inhibitor with potential therapeutic applications |
| Tumor Growth Reduction | Significant reduction observed in xenograft models |
| Neuroprotective Effects | Mitigates neurodegeneration by inhibiting APP cleavage |
Table 2: Comparative Analysis with Other Peptides
| Peptide Name | Inhibition Type | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| This compound | Competitive | Cathepsin D | 12.5 |
| Peptide A | Non-competitive | Cathepsin B | 15.0 |
| Peptide B | Competitive | Cathepsin L | 10.0 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu chemistry with resin-bound amino acids. Post-synthesis, purify via reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Validate purity using mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC (≥95% purity threshold) . For structural confirmation, circular dichroism (CD) spectroscopy in apolar solvents (e.g., dioxane) can assess secondary structure integrity .
Q. How should researchers design experiments to characterize the stability of this peptide under physiological conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the peptide in phosphate-buffered saline (PBS) at 37°C over 24–72 hours. Monitor degradation via time-point sampling and HPLC analysis. Include controls with protease inhibitors (e.g., aprotinin) to distinguish enzymatic vs. chemical degradation. For conformational stability, combine CD spectroscopy with molecular dynamics (MD) simulations to track folding changes under varying pH/temperature conditions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in functional data, such as discrepancies between in vitro binding assays and cellular entry efficiency?
- Methodological Answer : Address discrepancies by comparing virion-incorporated vs. soluble peptide forms, as conformational states may differ (e.g., CD81 binding in HCV E2 glycoprotein studies). Use surface plasmon resonance (SPR) for in vitro binding kinetics and pseudotyped viral particles for cellular entry assays. If results conflict, perform cross-linking experiments or cryo-EM to capture structural intermediates. For example, group 2 mutants in HCV E2 retained partial entry competence despite lacking CD81 binding, suggesting alternative receptor interactions .
Q. How can molecular dynamics (MD) simulations be optimized to study the conformational flexibility of this compound?
- Methodological Answer : Use all-atom MD simulations with explicit solvent models (e.g., TIP3P water) and force fields like AMBER or CHARMM. Run simulations for ≥100 ns to capture rare transitions. Apply principal component analysis (PCA) to identify dominant motion modes. Validate against experimental CD data in apolar media, which revealed γ-turns and β-sheet propensities in similar elastin-like peptides . For reproducibility, deposit trajectories in public repositories (e.g., Zenodo) and share force field parameters.
Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity or receptor-binding studies involving this peptide?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning tools like random forests to identify critical residues or sequence motifs affecting bioactivity. Ensure compliance with ICH guidelines for pharmacoepidemiological data reliability, including sensitivity analyses to assess confounding variables .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility when documenting peptide synthesis and characterization protocols?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide detailed synthetic protocols in Supplementary Information, including resin type, coupling times, and cleavage conditions. Use standardized formats (e.g., HELM notation) for sequence representation. For analytical data, report HPLC gradients, MS instrument settings, and raw data deposition links (e.g., ProteomeXchange). Cross-validate results with orthogonal techniques (e.g., NMR for disulfide bond confirmation) .
Q. What strategies mitigate biases in functional assays, such as off-target effects in cellular entry studies?
- Methodological Answer : Include isogenic controls (e.g., CRISPR-edited cell lines lacking target receptors) and competitive inhibition assays with excess unlabeled peptide. Use label-free techniques like quartz crystal microbalance (QCM) to minimize fluorescence-based artifacts. For RNA-seq or proteomics follow-ups, apply false discovery rate (FDR) correction and pathway enrichment analysis to distinguish specific vs. nonspecific effects .
Conflict Resolution in Literature
Q. How should researchers address conflicting reports on the peptide’s mechanism of action in different biological systems?
- Methodological Answer : Conduct system-specific optimization of assay conditions (e.g., buffer composition, cell line selection). Perform meta-analyses to identify confounding variables (e.g., peptide aggregation states). Use cryo-EM or hydrogen-deuterium exchange (HDX) mass spectrometry to compare structural conformations across studies. Reference frameworks like the HCV E2 glycoprotein study, where conformational transitions during secretory pathway maturation explained divergent CD81 binding results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
